Varlitinib tosylate
Overview
Description
Varlitinib tosylate: is a small molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 . It is primarily used in the treatment of various cancers, including gastric cancer and biliary tract cancer . The compound is known for its potent antitumor activity and ability to inhibit multiple survival and proliferation pathways .
Scientific Research Applications
Chemistry: : Varlitinib tosylate is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties .
Biology: : In biological research, this compound is used to study the inhibition of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 signaling pathways .
Medicine: : The compound is extensively studied for its therapeutic potential in treating various cancers, including gastric cancer, biliary tract cancer, and other solid tumors . Clinical trials have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound for the development of similar tyrosine kinase inhibitors .
Mechanism of Action
Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It concurrently inhibits the molecular targets of the drugs Herceptin (ErbB-2) and Erbitux (EGFR), which may provide enhanced efficacy in the treatment of cancer patients .
Safety and Hazards
Varlitinib tosylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and seek medical attention .
Future Directions
Varlitinib has demonstrated activity in gastric, biliary tract, and breast cancers . It is currently being evaluated in combination with chemotherapy (paclitaxel ± carboplatin) ± subcutaneous trastuzumab in advanced solid tumors . The recommended phase II dose of varlitinib with paclitaxel is 300 mg twice daily intermittently dosed . This combination is currently being evaluated as neoadjuvant therapy in HER2+ breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Varlitinib tosylate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization . The key steps typically involve:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the 3-chloro-4-[(1,3-thiazol-2-yl)methoxy]phenyl group.
- Functionalization with the (4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl group .
Industrial Production Methods: : Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Varlitinib tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor that targets epidermal growth factor receptor and receptor protein-tyrosine kinase erbB-2.
Erlotinib: A tyrosine kinase inhibitor that targets epidermal growth factor receptor.
Gefitinib: Similar to Erlotinib, it targets epidermal growth factor receptor.
Uniqueness: : Varlitinib tosylate is unique in its ability to concurrently inhibit epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4, providing a broader spectrum of activity compared to other tyrosine kinase inhibitors . This multi-target inhibition enhances its efficacy in treating cancers that overexpress these receptors .
Properties
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUPQMGDXOHVLK-FFXKMJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-86-8 | |
Record name | Varlitinib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VARLITINIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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